2-(Pyrrolidin-3-yloxy)-nicotinonitrile hydrochloride
Overview
Description
2-(Pyrrolidin-3-yloxy)-nicotinonitrile hydrochloride is a chemical compound that features a pyrrolidine ring attached to a nicotinonitrile moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrrolidine ring, a common scaffold in drug discovery, enhances its pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yloxy)-nicotinonitrile hydrochloride typically involves the reaction of nicotinonitrile with a pyrrolidine derivative under specific conditions. One common method includes the nucleophilic substitution reaction where the pyrrolidine derivative reacts with nicotinonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yloxy)-nicotinonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
2-(Pyrrolidin-3-yloxy)-nicotinonitrile hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new therapeutic agents, particularly in the treatment of central nervous system disorders and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Material Science: Its unique structural properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yloxy)-nicotinonitrile hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the target. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with significant biological activity.
Pyrrolidine-2,5-dione: Known for its use in the synthesis of bioactive molecules.
Prolinol: A pyrrolidine derivative used in asymmetric synthesis.
Uniqueness
2-(Pyrrolidin-3-yloxy)-nicotinonitrile hydrochloride is unique due to the combination of the pyrrolidine ring and the nicotinonitrile moiety. This structural feature enhances its pharmacological potential and versatility in chemical synthesis. The presence of both functional groups allows for a wide range of chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-pyrrolidin-3-yloxypyridine-3-carbonitrile;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-6-8-2-1-4-13-10(8)14-9-3-5-12-7-9;/h1-2,4,9,12H,3,5,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZWCJWYKPIFEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC=N2)C#N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-72-4 | |
Record name | 3-Pyridinecarbonitrile, 2-(3-pyrrolidinyloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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